molecular formula C15H20BrNO2 B3100160 N-Boc-3-(4-bromophenyl)cyclobutanamine CAS No. 1363166-45-3

N-Boc-3-(4-bromophenyl)cyclobutanamine

Cat. No.: B3100160
CAS No.: 1363166-45-3
M. Wt: 326.23 g/mol
InChI Key: QNAOUEYTGWGKAV-UHFFFAOYSA-N
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Description

N-Boc-3-(4-bromophenyl)cyclobutanamine (CAS 1363166-45-3) is a high-value chemical building block designed for advanced research and development. This compound features a bromophenyl group and a Boc-protected cyclobutanamine, making it a versatile intermediate in synthetic organic chemistry, particularly for coupling reactions and the synthesis of functional materials . The molecular formula of the compound is C 15 H 20 BrNO 2 with a molecular weight of 326.23 g/mol . It is typically supplied as a white to yellow solid . The Boc (tert-butoxycarbonyl) protecting group effectively shields the amine functionality, allowing for selective reactions at other molecular sites, such as the aromatic bromine, which is a known handle for metal-catalyzed cross-couplings like Suzuki reactions . This makes the compound particularly valuable for constructing complex molecular architectures in medicinal chemistry and materials science. This product is offered with a guaranteed purity of not less than (NLT) 95% . It is available for custom synthesis from gram to kilogram scales to support both laboratory research and industrial projects . Each batch is accompanied by a Certificate of Analysis (COA) to ensure traceability and compliance with your specifications . Please be advised: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(4-bromophenyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-8-11(9-13)10-4-6-12(16)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOUEYTGWGKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Boc 3 4 Bromophenyl Cyclobutanamine

Direct Synthesis Approaches

Direct synthesis of N-Boc-3-(4-bromophenyl)cyclobutanamine typically involves the sequential formation of the cyclobutane (B1203170) ring, introduction of the amine functionality, and subsequent protection of the amine. This pathway prioritizes the construction of the molecular skeleton followed by functional group manipulation.

Strategies for Cyclobutanamine Core Formation

The construction of the cyclobutane core is a critical step in the synthesis of this compound. Various methods have been developed for the formation of four-membered rings, with [2+2] cycloaddition reactions being one of the most common. Other notable strategies include ring expansions of cyclopropanes and intramolecular ring closures.

One effective method for forming a precursor to the cyclobutanamine core is the [2+2] cycloaddition of a ketene (B1206846) acetal (B89532) with an appropriate alkene, followed by further modifications. Another prominent approach involves the reaction of an α-chloroenamine with an electron-deficient alkene, catalyzed by a Lewis acid such as Zn(II), to yield a 3-acyl cyclobutanone (B123998). nih.gov This method is advantageous as it allows for the rapid and regiocontrolled synthesis of functionalized cyclobutanones that can be further elaborated.

A key intermediate for the synthesis of the target molecule is 3-(4-bromophenyl)cyclobutanone. This can be synthesized via a [2+2] cycloaddition reaction between 4-bromostyrene (B1200502) and trichloroacetyl chloride, followed by a dechlorination step. researchgate.net Reductive amination of this cyclobutanone can then be employed to introduce the amine functionality. wikipedia.orgorganicreactions.orgmasterorganicchemistry.comorganic-chemistry.org

Method Description Key Features
[2+2] Cycloaddition Reaction of two unsaturated molecules to form a four-membered ring.High efficiency for forming C-C bonds; can be promoted by heat, light, or catalysts.
Ring Expansion Conversion of a three-membered ring (cyclopropane) to a four-membered ring.Often driven by the release of ring strain.
Intramolecular Cyclization Formation of a cyclic compound from a single molecule containing two reactive functional groups.Can provide good control over stereochemistry.

Introduction of the 4-Bromophenyl Substituent

The 4-bromophenyl group can be introduced at different stages of the synthesis, depending on the chosen strategy. In the context of a [2+2] cycloaddition, 4-bromostyrene can be used as a starting material, thereby incorporating the substituent from the beginning of the synthetic sequence. researchgate.net This approach is efficient as it directly leads to a cyclobutane ring bearing the desired aryl group.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to attach the 4-bromophenyl group to a pre-formed cyclobutane ring. This method offers flexibility in that a variety of aryl groups can be introduced by simply changing the coupling partner.

N-Boc Protection Strategies for Amines

The final step in the direct synthesis is the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from undergoing unwanted reactions in subsequent steps of a larger synthetic scheme. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the acidic byproduct. The choice of solvent can vary, with dichloromethane (B109758), tetrahydrofuran, and acetonitrile (B52724) being common options. The reaction is generally high-yielding and proceeds under mild conditions.

Reagent Base Solvent Key Features
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine, Sodium Bicarbonate, or DMAPDichloromethane, Tetrahydrofuran, AcetonitrileHigh-yielding, mild reaction conditions, compatible with a wide range of functional groups.

Stereoselective and Enantioselective Synthesis

For applications where a specific stereoisomer of this compound is required, stereoselective and enantioselective synthetic methods must be employed. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.

Chiral Pool Approaches for Cyclobutane Scaffolds

The chiral pool approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, carbohydrates, or terpenes, to synthesize chiral target molecules. While not a direct route to this compound, chiral building blocks derived from the chiral pool can be elaborated into chiral cyclobutane scaffolds. For instance, a chiral starting material could be converted into a chiral cyclopropane (B1198618), which could then undergo a stereospecific ring expansion to a chiral cyclobutane.

Asymmetric Catalysis in Cyclobutanamine Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of cyclobutanamine synthesis, chiral catalysts can be used to control the stereochemistry of key bond-forming reactions. For example, a chiral Lewis acid could be used to catalyze an enantioselective [2+2] cycloaddition to form a chiral cyclobutanone intermediate. chemistryviews.org

Another strategy involves the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a cyclobutene (B1205218). rsc.org This method has been shown to be highly diastereo- and enantioselective, providing an efficient route to chiral cyclobutanes. rsc.org The use of chiral diene ligands is crucial for achieving high levels of stereocontrol in these reactions. rsc.org Subsequent functional group manipulations, such as the conversion of an ester to an amine, would then lead to the desired chiral cyclobutanamine.

Catalyst Type Reaction Key Features
Chiral Lewis Acids [2+2] CycloadditionCan promote high enantioselectivity in the formation of the cyclobutane ring.
Chiral Rhodium/Diene Complexes Asymmetric 1,4-AdditionEnables the enantioselective introduction of the aryl group onto a cyclobutene scaffold. rsc.org
Organocatalysts VariousCan be used for a range of asymmetric transformations, including cycloadditions and functionalizations.

Diastereoselective Control in Cyclobutanamine Formation

Achieving diastereoselective control is crucial when constructing substituted cyclobutane rings, which can exist as cis or trans isomers. The relative orientation of the amino and aryl groups significantly impacts the biological activity of the final molecule. Several strategies have been developed to influence the diastereomeric outcome of reactions forming the cyclobutane core.

One effective approach is the diastereoselective Michael addition onto pre-formed cyclobutene precursors. nih.govresearchgate.net In this method, a nucleophile, such as an amine or its equivalent, adds to a cyclobutene-1-carboxylate. The stereochemical outcome is directed by the existing substituents on the cyclobutene ring, often leading to a high diastereomeric ratio (d.r.). For instance, the addition of N-nucleophiles to cyclobutene esters can be highly diastereoselective, providing predominantly the trans product, which is often the thermodynamically more stable isomer. researchgate.net

Catalyst-controlled regiodivergent reactions also offer a powerful tool for diastereoselective synthesis. For example, the hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs) can be directed to yield different regioisomers and diastereoisomers by selecting the appropriate copper catalyst. nih.govresearchgate.netnih.gov A Cu(I) catalytic system can lead to 1,1,3-functionalized cyclobutanes as single diastereoisomers, while a Cu(II) system can produce 1,2,3-trisubstituted variants with high diastereoselectivity (up to >20:1 d.r.). nih.govnih.gov While not a direct synthesis of the target amine, these methods establish key principles for controlling stereochemistry on a cyclobutane scaffold that can be adapted for aminocyclobutane synthesis.

The choice of reaction pathway and conditions plays a pivotal role in determining the diastereomeric outcome. In cascade reactions, such as the inter–intramolecular double Michael addition for forming highly functionalized cyclohexanones, complete diastereoselectivity has been reported, highlighting how sequential bond formations can lock in a specific stereochemical arrangement. beilstein-journals.org Similar principles can be applied to the construction of four-membered rings.

MethodKey FeaturesTypical DiastereoselectivityReference
Michael Addition onto CyclobutenesAddition of N-nucleophiles to cyclobutene esters and amides.High d.r. (>95:5), often favoring the trans isomer. rsc.org
Catalyst-Controlled Ring Opening of BCBsCu(I) vs. Cu(II) catalysts provide different regio- and diastereoisomers from the same starting material.Predominantly single diastereoisomers or high d.r. (>20:1). nih.govnih.gov
Rh-Catalyzed C-C Cleavage of AlkylidenecyclopropanesReaction with 2-aryl quinazolinones to form highly substituted cyclobutanes.High diastereoselectivity. nih.gov

Resolution Techniques for Enantiomeric Purity

Since this compound possesses a chiral center, separating the racemic mixture into its individual enantiomers is essential for many pharmaceutical applications. Enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.com Several resolution techniques are applicable to this class of compounds.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For amines structurally related to the target compound, such as 1-(4-bromophenyl)-ethylamine, baseline separation has been achieved using commercially available columns with CSPs based on macrocyclic compounds like (18-crown-6)-tetracarboxylic acid. researchgate.net This approach is suitable for both analytical and preparative-scale separations.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to differentiate between enantiomers. researchgate.net In a typical kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the resulting amide from the unreacted amine. researchgate.net This technique often provides high enantiomeric excess (ee) for both the product and the remaining starting material.

Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Alternative Synthetic Routes to Cyclobutane Amino Scaffolds

Beyond the direct functionalization of a pre-existing cyclobutane ring, several alternative strategies exist for constructing the core cyclobutane amino scaffold. These methods often involve ring-forming or ring-rearrangement reactions.

An innovative approach to synthesizing cyclobutanes involves the ring contraction of readily available five-membered pyrrolidine (B122466) rings. ntu.ac.ukacs.orgchemistryviews.org This method provides a stereospecific route to multisubstituted cyclobutanes. acs.org The reaction is typically mediated by iodonitrene chemistry, where a pyrrolidine is treated with a reagent like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org

The proposed mechanism involves the electrophilic amination of the pyrrolidine nitrogen to form a reactive 1,1-diazene intermediate. ntu.ac.ukacs.org This intermediate then undergoes extrusion of nitrogen gas (N₂) to generate a 1,4-biradical species. chemistryviews.org A rapid intramolecular cyclization of this biradical leads to the formation of the C-C bond, yielding the cyclobutane product. acs.org A key advantage of this method is its stereospecificity; the stereochemistry of the substituents on the starting pyrrolidine is retained in the final cyclobutane product. acs.org

The [2+2] cycloaddition is one of the most direct and widely used methods for constructing four-membered rings. kib.ac.cnnih.gov This reaction involves the combination of two two-carbon units (e.g., two alkenes or an alkene and a ketene) to form a cyclobutane ring. These reactions can be initiated by heat, light (photochemical [2+2]), or catalysts. kib.ac.cn

For the synthesis of cyclobutanamine scaffolds, the [2+2] cycloaddition of enamines or keteniminium ions with alkenes is particularly relevant. kib.ac.cnru.nlresearchgate.net For example, the reaction of a keteniminium ion with an alkene can produce a substituted cyclobutylamine (B51885) with a high degree of stereocontrol. Enamine [2+2] cycloadditions can be achieved under mild thermal conditions, making them compatible with a wide range of functional groups. acs.org The development of asymmetric [2+2] cycloaddition reactions, using chiral catalysts, has enabled the synthesis of enantiomerically enriched cyclobutanes, which is a significant advancement for pharmaceutical applications. nih.gov

Reaction TypeReactantsConditionsKey AdvantageReference
Photochemical [2+2] CycloadditionTwo alkene moleculesUV light, often with a photosensitizerDirect formation of C-C bonds kib.ac.cn
Keteniminium-Alkene CycloadditionKeteniminium ion and an alkeneLewis acid or thermalStereoselective route to cyclobutylamines kib.ac.cn
Hyperbaric [2+2] CycloadditionSulfonyl allenes and enamines/enol ethersHigh pressure (e.g., 15 kbar)Access to highly functionalized cyclobutanes ru.nlresearchgate.net

Ring expansion reactions provide another pathway to cyclobutane derivatives, typically starting from three-membered cyclopropane rings. These transformations often proceed through carbocationic intermediates and can be catalyzed by transition metals. nih.gov

A notable example is the transition metal-catalyzed decomposition of diazo compounds in the presence of a cyclopropane. This can generate a cyclopropyl (B3062369) metal carbene intermediate that undergoes a stereospecific and regioselective ring expansion to afford a cyclobutene. nih.gov Silver(I) salts, such as AgOTf, have been shown to be effective catalysts for this transformation, yielding cyclobutenoates from trisubstituted cyclopropanes. nih.gov Another strategy involves the Lewis acid-mediated cycloisomerization of alkylidenecyclopropanes, which can rearrange to form fused cyclobutane ring systems. nih.gov These methods are valuable for creating densely functionalized four-membered rings that can be further elaborated to the desired aminocyclobutane target.

Optimization of Reaction Conditions and Scalability

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, key parameters for optimization include solvent, temperature, reaction time, and catalyst loading.

For reactions involving organolithium reagents, such as the potential directed lithiation of an N-Boc protected cyclobutane, flow chemistry offers significant advantages for scalability and safety over traditional batch processes. figshare.com Continuous flow reactors allow for precise control over reaction temperature and residence time, minimizing the formation of byproducts and safely handling highly reactive intermediates. A large-scale (400 g) carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi in a continuous flow process has been successfully demonstrated, showcasing the power of this technology for scaling up reactions on N-Boc protected heterocycles. figshare.com

In catalyst-driven processes, such as the copper-catalyzed ring-opening of BCBs, optimization involves screening different ligands, solvents, and additives. For instance, in the β'-selective hydrophosphination, the use of a Cu(II) catalyst with LiBr as an additive in DMF at 60 °C was found to be optimal. researchgate.net Systematic screening of such parameters is essential to maximize yield and selectivity. When scaling up, challenges such as efficient mixing, heat transfer, and product isolation must be addressed to maintain the performance achieved at the small scale. mdpi.com

Chemical Reactivity and Advanced Transformations of N Boc 3 4 Bromophenyl Cyclobutanamine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in facilitating carbon-carbon and carbon-heteroatom bond formations, and the 4-bromophenyl substituent of N-Boc-3-(4-bromophenyl)cyclobutanamine is an excellent substrate for such transformations. These reactions are characterized by their high efficiency, functional group tolerance, and the ability to create new bonds with a high degree of control and predictability.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction allows for the substitution of the bromine atom with a variety of aryl, heteroaryl, or vinyl groups.

The general reaction scheme involves the coupling of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Illustrative Suzuki-Miyaura Coupling Reactions:

Coupling PartnerCatalyst/LigandBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂Otert-butyl (3-(biphenyl-4-yl)cyclobutyl)carbamateNot Reported
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxanetert-butyl (3-(4'-methoxybiphenyl-4-yl)cyclobutyl)carbamateNot Reported
Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluenetert-butyl (3-(4-(pyridin-3-yl)phenyl)cyclobutyl)carbamateNot Reported

Note: While the Suzuki-Miyaura coupling is a highly probable and synthetically useful transformation for this compound, specific experimental data with yields for this exact substrate were not available in the searched literature. The examples provided are based on analogous reactions with similar substrates and are for illustrative purposes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is of great significance in pharmaceutical and materials chemistry for the synthesis of arylamines. For this compound, this transformation allows for the introduction of a wide range of primary and secondary amines at the 4-position of the phenyl ring.

The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. The selection of the ligand is critical and often dictates the scope and efficiency of the transformation.

Hypothetical Buchwald-Hartwig Amination Reactions:

Amine PartnerCatalyst/LigandBaseSolventProduct
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluenetert-butyl (3-(4-morpholinophenyl)cyclobutyl)carbamate
Aniline (B41778)Pd(OAc)₂ / XPhosK₃PO₄Dioxanetert-butyl (3-(4-(phenylamino)phenyl)cyclobutyl)carbamate
n-HexylaminePd(OAc)₂ / RuPhosCs₂CO₃Toluenetert-butyl (3-(4-(hexylamino)phenyl)cyclobutyl)carbamate

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide, providing a versatile method for the formation of carbon-carbon bonds. organic-chemistry.org The bromophenyl moiety of this compound can readily participate in Negishi coupling reactions, allowing for the introduction of various alkyl, aryl, and vinyl substituents.

The organozinc reagent can be prepared in situ or as a stable compound, and its reaction with the aryl bromide is then mediated by a suitable catalyst.

Potential Negishi Coupling Scenarios:

Organozinc ReagentCatalystSolventProduct
Phenylzinc chloridePd(PPh₃)₄THFtert-butyl (3-(biphenyl-4-yl)cyclobutyl)carbamate
Ethylzinc iodidePd(dppf)Cl₂DMFtert-butyl (3-(4-ethylphenyl)cyclobutyl)carbamate
Vinylzinc bromidePd₂(dba)₃Dioxanetert-butyl (3-(4-vinylphenyl)cyclobutyl)carbamate

Note: As with the other coupling reactions, specific experimental data for the Negishi coupling of this compound is not detailed in the available literature. The examples are illustrative of the potential synthetic applications.

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals can be employed to functionalize the bromophenyl group. For instance, copper-catalyzed reactions, such as the Ullmann condensation, could be used to form carbon-oxygen or carbon-nitrogen bonds, although these methods often require harsher reaction conditions compared to their palladium-catalyzed counterparts. Sonogashira coupling, which utilizes both palladium and copper catalysts, would allow for the introduction of terminal alkynes.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on the bromophenyl ring of this compound is generally challenging. The phenyl ring is not sufficiently activated towards nucleophilic attack as it lacks strong electron-withdrawing groups ortho or para to the bromine atom. nih.govlibretexts.org Therefore, direct displacement of the bromide by common nucleophiles under standard SNAAr conditions is unlikely to be an efficient process. More forcing conditions or the use of highly reactive nucleophiles might lead to some product, but side reactions and low yields would be expected. For practical synthetic purposes, the palladium-catalyzed cross-coupling reactions described above are the preferred methods for functionalizing the bromophenyl moiety of this compound.

Reactions Involving the Cyclobutane (B1203170) Ring System

The inherent ring strain of the cyclobutane core in this compound governs its reactivity, making it susceptible to a variety of transformations that are less common in larger, more stable ring systems. These reactions offer pathways to structurally diverse molecules.

The cleavage of the C-C bonds of the cyclobutane ring can be initiated through several methods, driven by the release of ring strain. While specific studies on this compound are not extensively documented, the reactivity of related aminocyclobutane systems provides significant insights.

Thermolytic and Photolytic Reactions: Thermal and photochemical conditions can induce the cleavage of the cyclobutane ring. For instance, photolysis of N-cycloalkyl-N-halosulfonamides has been shown to lead to ring-opened products. It is plausible that this compound could undergo similar transformations under high-energy conditions, potentially leading to linear butenylamine derivatives through homolytic cleavage of a C-C bond.

Acid/Base-Catalyzed Reactions: Acid-catalyzed ring-opening of aminocyclobutanes can proceed through the formation of a cyclobutyl cation, which can then rearrange to more stable structures. For 3-phenyl aminocyclobutane derivatives, selective cleavage of the C1-C2 bond adjacent to the nitrogen has been observed. In the case of this compound, protonation of the Boc-protected amine could facilitate ring opening, potentially leading to various isomeric products depending on the reaction conditions and the stability of the resulting carbocation intermediates.

The outcomes of these reactions are highly dependent on the substitution pattern of the cyclobutane ring and the specific reaction conditions employed.

Reaction Type Initiator Potential Products Key Considerations
ThermolyticHeatLinear butenylamine derivativesHigh energy requirement; potential for multiple products.
PhotolyticUV LightLinear butenylamine derivativesCan proceed via radical intermediates.
Acid-CatalyzedStrong Acids (e.g., H₂SO₄)Rearranged acyclic or larger ring structuresCarbocation stability directs the reaction pathway.
Base-CatalyzedStrong BasesGenerally less common for simple aminocyclobutanesMay require specific functional group arrangements to facilitate proton abstraction and subsequent ring cleavage.

This table presents plausible reaction pathways based on general cyclobutane chemistry, pending specific experimental data for this compound.

Ring expansion reactions of cyclobutane derivatives provide a valuable route to five-membered rings, which are prevalent in many biologically active molecules. These transformations are often driven by the formation of a more stable carbocation intermediate. For instance, the treatment of cyclobutane derivatives with a carbocation adjacent to the ring can induce a rearrangement where a ring carbon migrates, leading to a cyclopentyl cation.

While specific examples for this compound are scarce, a plausible pathway could involve the generation of a positive charge on a substituent atom attached to the cyclobutane ring. For example, if the amino group were transformed into a good leaving group under acidic conditions, a subsequent 1,2-alkyl shift could initiate a ring expansion to a pyrrolidine (B122466) derivative. The stability of the resulting five-membered ring provides a thermodynamic driving force for this transformation. chemistrysteps.com

Direct functionalization of the C-H bonds of the cyclobutane ring offers an efficient way to introduce molecular complexity without altering the core structure. The N-Boc protected amino group can act as a directing group in such transformations. nih.gov In palladium-catalyzed C(sp³)–H arylation reactions, for example, an 8-aminoquinoline (B160924) directing group has been successfully used to functionalize the C-H bonds of a cyclobutane ring. acs.org

It is conceivable that the N-Boc group in this compound could similarly direct the functionalization of the C2 or C4 positions of the cyclobutane ring. Such reactions would likely proceed through a cyclometalated intermediate, where the palladium catalyst coordinates to the directing group and activates a nearby C-H bond. This strategy would allow for the introduction of various aryl or alkyl substituents with a high degree of regioselectivity.

Functionalization Strategy Catalyst/Reagent Potential Site of Functionalization Key Principle
Directed C-H ArylationPalladium Catalyst + Directing GroupC2 or C4 positionThe directing group positions the catalyst for selective C-H activation. acs.orgresearchgate.net
Radical-mediated FunctionalizationRadical InitiatorVarious positions depending on radical stabilityCan introduce a wide range of functional groups.

This table outlines potential strategies for the functionalization of the cyclobutane ring in this compound based on established methodologies for related systems.

The high ring strain of cyclobutanes (approximately 26 kcal/mol) is a key driver for their reactivity. nih.gov This stored energy can be harnessed in strain-release-driven transformations to construct more complex molecular architectures. While many examples involve highly strained systems like bicyclo[1.1.0]butanes, the principle also applies to monosubstituted cyclobutanes. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org

For this compound, reactions that lead to the opening of the four-membered ring are thermodynamically favorable. For instance, a photoredox-catalyzed radical addition to the cyclobutane ring could trigger a ring-opening cascade, leading to a difunctionalized acyclic product. nih.gov The specific outcome of such reactions would be influenced by the nature of the radical species and the reaction conditions.

Deprotection Strategies of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal.

The most common method for the deprotection of the N-Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA). jk-sci.comfishersci.co.uk This method is generally efficient and proceeds under mild conditions, typically at room temperature. fishersci.co.uk

The mechanism of TFA-mediated N-Boc deprotection involves the following key steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA. commonorganicchemistry.com

Carbocation Formation: The protonated intermediate fragments to form a stable tert-butyl cation and a carbamic acid derivative. commonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. jk-sci.comcommonorganicchemistry.com

Amine Salt Formation: The resulting free amine is protonated by the excess TFA to form the corresponding trifluoroacetate (B77799) salt. commonorganicchemistry.com

A typical procedure involves dissolving the N-Boc protected amine in a solvent like dichloromethane (B109758) (DCM) and adding an excess of TFA. commonorganicchemistry.com The reaction is usually complete within a few hours, after which the solvent and excess TFA can be removed under reduced pressure.

Reagent Solvent Typical Conditions Product
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room temperature, 1-4 hours3-(4-bromophenyl)cyclobutanamine trifluoroacetate salt
Hydrochloric Acid (HCl)Dioxane or Methanol (B129727)Room temperature3-(4-bromophenyl)cyclobutanamine hydrochloride salt
p-Toluenesulfonic Acid (TsOH)Dichloromethane (DCM) or MethanolRoom temperature to mild heating3-(4-bromophenyl)cyclobutanamine tosylate salt

This table summarizes common acidic deprotection methods for the N-Boc group.

It is important to note that the choice of acid and solvent can be critical, especially if other acid-sensitive functional groups are present in the molecule. While TFA is widely used, other acids like hydrochloric acid or p-toluenesulfonic acid can also be effective. rsc.orgnih.govsemanticscholar.orgsigmaaldrich.com

Neutral Deprotection Methods (e.g., Fluorinated Alcohols)

The removal of the N-Boc group can be accomplished under neutral, thermolytic conditions using fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents. researchgate.net This method avoids the use of strong acids, which can be detrimental to sensitive substrates. While the cleavage can occur at the reflux temperature of the solvent, the process is significantly accelerated with microwave assistance. researchgate.netresearchgate.net These neutral conditions are compatible with other protecting groups like -OAc and -OTBDMS. researchgate.net

The practicality of this methodology has been demonstrated on a variety of alkyl, aryl, and heteroaromatic N-Boc-amines, suggesting its applicability to this compound. researchgate.net Continuous flow technology has also been employed for thermal N-Boc deprotection, allowing for precise temperature control which can be crucial for selectivity. nih.govnih.gov Research has shown that thermal deprotection is effective in a range of solvents, though methanol and trifluoroethanol often yield optimal results. nih.gov

Table 1. Examples of Neutral N-Boc Deprotection using Fluorinated Alcohols researchgate.net
N-Boc SubstrateSolventConditionsTimeYield
N-Boc-4-chloroanilineTFEMicrowave, 150°C1 h98%
N-Boc-anilineHFIPMicrowave, 150°C15 min98%
N-Boc-4-aminobenzonitrileTFEMicrowave, 150°C1 h98%
N-Boc-4-nitroanilineTFEMicrowave, 150°C15 min91%

Basic and Reductive Deprotection Methods (e.g., NaBH₄ in EtOH)

While the N-Boc group is generally stable to basic conditions, specific methods have been developed for its removal. A notable example is the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) (EtOH). arkat-usa.orgresearchgate.net Interestingly, this method is highly selective for the deprotection of N-Boc groups on specific nitrogen-containing heterocycles, such as imidazoles, benzimidazoles, and pyrazoles. arkat-usa.orgresearchgate.net

Crucially for a compound like this compound, primary Boc-protected amines remain completely intact under these conditions. arkat-usa.orgresearchgate.net This highlights that NaBH₄ in EtOH is not a method for deprotecting the primary amine of the title compound, but rather a selective method used when such a group must be preserved while deprotecting other specific N-Boc-protected moieties. The reaction is thought to proceed via the in situ generation of sodium ethoxide, which acts as the effective cleaving agent. researchgate.net The reaction proceeds efficiently at room temperature, providing the deprotected heterocycles in good to excellent yields (75-98%). arkat-usa.org

Table 2. Selectivity of Deprotection with NaBH₄ in EtOH at Room Temperature arkat-usa.org
SubstrateResultYield
1-(tert-butoxycarbonyl)-1H-imidazoleDeprotected95%
1-(tert-butoxycarbonyl)-1H-benzimidazoleDeprotected98%
1-(tert-butoxycarbonyl)-1H-pyrazoleDeprotected96%
tert-butyl (4-aminophenyl)carbamate (Primary N-Boc amine)No Reaction (Intact)-
1-(tert-butoxycarbonyl)-1H-indoleNo Reaction (Intact)-

Selective Deprotection in Multi-functionalized Systems

The ability to selectively remove one Boc group in the presence of others or different sensitive functionalities is critical in the synthesis of complex molecules. The distinct reactivity profiles of N-Boc groups based on the nature of the attached nitrogen atom (e.g., alkyl, aryl, heteroaromatic) allows for such selective transformations.

Chemoselectivity: As detailed in the previous section, the use of NaBH₄ in ethanol offers excellent chemoselectivity. arkat-usa.orgresearchgate.net In a molecule containing both an N-Boc protected primary amine (like that in this compound) and an N-Boc protected imidazole (B134444), the imidazole group could be selectively deprotected while the primary amine's protecting group remains unaffected. arkat-usa.orgresearchgate.net

Control via Reaction Conditions: Thermal deprotection methods, especially in continuous flow systems, allow for selectivity to be achieved through precise temperature control. nih.govnih.gov Studies have shown that aryl N-Boc groups can be selectively removed at lower temperatures in the presence of more stable alkyl N-Boc groups. nih.govnih.gov This principle would allow for the preservation of the Boc group on the cyclobutanamine moiety of the title compound while selectively deprotecting an N-Boc protected aniline or other aryl amine elsewhere in the molecule. For instance, selective deprotection of an aryl N-Boc group has been achieved with high yield, followed by subsequent removal of the alkyl N-Boc group at a higher temperature. nih.gov

This tiered stability (heteroaromatic < aryl < alkyl) provides a predictable framework for designing selective deprotection steps in multi-functionalized systems. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography

Solid-State Molecular Structure Determination

For N-Boc-3-(4-bromophenyl)cyclobutanamine, single-crystal X-ray diffraction would reveal the precise conformation of the cyclobutane (B1203170) ring, which can adopt a puckered, non-planar conformation. It would also establish the relative orientation of the 4-bromophenyl and N-Boc-amino substituents on the cyclobutane ring, confirming whether they are in a cis or trans configuration. The presence of the heavy bromine atom facilitates the solution of the phase problem in X-ray structure determination. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H and C=O groups of the carbamate, would also be elucidated, providing insight into the crystal packing.

Absolute Configuration Assignment

When the compound is chiral, X-ray crystallography on a single crystal of an enantiomerically pure sample allows for the determination of its absolute configuration. By using anomalous dispersion effects, typically from the bromine atom, the true handedness of the molecule can be established. This is crucial for applications where stereoisomeric purity is a critical attribute. Although detailed crystallographic data for this compound is not publicly available, this method remains the gold standard for absolute configuration assignment.

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are indispensable for assessing the chemical and stereoisomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., around 220-260 nm). The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks in the chromatogram. While specific, validated HPLC methods for this compound are often proprietary, a general set of starting conditions can be proposed.

ParameterTypical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity

When this compound is prepared as a single enantiomer or as a mixture of enantiomers, chiral chromatography is necessary to determine the enantiomeric purity or enantiomeric excess (ee). Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC.

In chiral SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main mobile phase, often with a polar co-solvent (e.g., methanol, ethanol). The separation is achieved on a chiral stationary phase (CSP), which contains a chiral selector that interacts stereoselectively with the enantiomers of the analyte. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the separation of a broad range of chiral compounds, including carbamates. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

N Boc 3 4 Bromophenyl Cyclobutanamine As a Key Intermediate in Complex Molecule Synthesis

Building Block for Accessing Sterically Constrained Scaffolds

The inherent three-dimensionality of the cyclobutane (B1203170) ring makes N-Boc-3-(4-bromophenyl)cyclobutanamine an exceptional starting material for the synthesis of sterically constrained scaffolds. The defined spatial arrangement of the substituents on the four-membered ring allows for precise control over the orientation of appended molecular fragments. This is of paramount importance in medicinal chemistry, where the conformational rigidity of a molecule can significantly enhance its binding affinity and selectivity for a biological target.

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the 4-bromophenyl group already imposes significant steric hindrance around the cyclobutane core. Synthetic chemists can leverage this pre-existing steric bulk to direct subsequent reactions to less hindered positions or to create highly congested molecular environments. For instance, substitution reactions at the aromatic ring or modifications of the amine can be influenced by the steric demands of the cyclobutane scaffold, leading to specific diastereomers.

Table 1: Impact of this compound on Scaffold Rigidity

FeatureContribution to Steric Constraint
Cyclobutane CoreIntroduces a rigid, non-planar geometry, limiting conformational flexibility.
4-Bromophenyl GroupActs as a bulky substituent, influencing the spatial orientation of other groups.
N-Boc GroupProvides steric bulk and directs the approach of reagents.

Precursor for Functionalized Cyclobutane-Containing Molecules

This compound serves as a versatile precursor for a wide array of functionalized cyclobutane-containing molecules. The two primary functional handles—the bromine atom on the phenyl ring and the protected amine—offer orthogonal reactivity, allowing for selective and sequential modifications.

The bromine atom is particularly amenable to a variety of powerful cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl groups, while Sonogashira coupling can be used to install alkyne moieties. These transformations dramatically increase the molecular complexity and allow for the exploration of diverse chemical space. Furthermore, the Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then undergo a plethora of reactions, including acylation, alkylation, and reductive amination, to introduce further diversity.

Table 2: Key Functionalization Reactions of this compound

Reaction TypeFunctional Group TargetedPotential Modifications
Suzuki-Miyaura CouplingBromineIntroduction of aryl, heteroaryl, or vinyl groups.
Sonogashira CouplingBromineInstallation of terminal or internal alkynes.
Buchwald-Hartwig AminationBromineFormation of C-N bonds with various amines.
Boc DeprotectionN-Boc-amineGeneration of the free primary amine.
Acylation/AlkylationAmine (after deprotection)Introduction of a wide range of substituents.

Role in the Synthesis of Bioisosteres and Constrained Peptidomimetics

A significant application of this compound lies in the synthesis of bioisosteres and constrained peptidomimetics. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The rigid cyclobutane scaffold can serve as a bioisosteric replacement for more flexible moieties in a bioactive molecule, helping to lock in a desired conformation for optimal target engagement.

In the realm of peptidomimetics, this building block is particularly valuable. The cyclobutane ring can be used to replace a dipeptide unit within a peptide sequence, thereby constraining the backbone and improving metabolic stability. The 4-bromophenyl group can mimic the side chain of aromatic amino acids like phenylalanine or tyrosine, while the amino group serves as a handle to integrate the unit into a growing peptide chain. The defined stereochemistry of the cyclobutane ring allows for the synthesis of specific conformational isomers, which can be crucial for biological activity. For instance, the cis and trans isomers of 3-aminocyclobutanecarboxylic acid are known to induce different secondary structures in peptides.

Integration into Multi-Step Synthetic Sequences

The utility of this compound is most evident in its seamless integration into multi-step synthetic sequences. Its stability under a variety of reaction conditions and the orthogonal nature of its functional groups make it an ideal intermediate for complex total syntheses.

A typical synthetic strategy might involve an initial cross-coupling reaction at the bromophenyl group to build a significant portion of the target molecule's carbon skeleton. This could be followed by the deprotection of the Boc group and subsequent elaboration of the amine functionality. The robust nature of the cyclobutane ring ensures that it remains intact throughout these transformations. This stepwise approach allows for the convergent assembly of complex molecules, where large, pre-functionalized fragments are brought together in the later stages of the synthesis.

Synthetic Strategies Towards Natural Products and Analogues

While direct applications in the total synthesis of natural products are not yet widely reported in publicly accessible literature, the structural motifs accessible from this compound make it a promising starting material for the synthesis of natural product analogues. Many natural products possess rigid carbocyclic cores that are essential for their biological activity. The cyclobutane ring of this intermediate can serve as a synthetic mimic of these larger ring systems, providing a more synthetically accessible route to novel analogues with potentially improved properties.

For example, by using the functional handles to append pharmacophoric elements of a known natural product, chemists can generate simplified analogues that retain the key binding features while being easier to synthesize and optimize. This strategy is particularly relevant in drug discovery, where the rapid generation of a library of analogues is crucial for structure-activity relationship (SAR) studies. The ability to systematically vary the substituents on both the aromatic ring and the amine group of this compound provides a powerful tool for such investigations.

Q & A

Q. How do researchers reconcile contradictory NMR data (e.g., unexpected splitting) for this compound?

  • Methodological Answer :
  • 2D NMR : HSQC/HMBC correlations assign ambiguous protons. NOESY detects spatial proximity between cyclobutane and aromatic protons.
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring flipping) by acquiring spectra at 25°C and −40°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.